Technical Synthesis Guide: 4-(Dimethylamino)-4'-nitrosodiphenylamine
Technical Synthesis Guide: 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary
This technical guide details the synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 7696-70-0), a specialized redox-active intermediate used in the development of antioxidant systems, polymerization inhibitors, and analytical reagents. The synthesis is achieved via the Fischer-Hepp rearrangement , a classic yet rigorous organic transformation that converts an N-nitroso secondary amine into a C-nitroso para-substituted isomer.
Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Discovery Scientists.
Chemical Identity & Structural Logic[1]
-
IUPAC Name:
-dimethyl- -(4-nitrosophenyl)benzene-1,4-diamine[1] -
Molecular Formula:
[1] -
Molecular Weight: 241.29 g/mol [1]
-
Structure Overview: A diphenylamine backbone featuring a strong electron-donating dimethylamino group on one ring and an electron-withdrawing nitroso group on the para-position of the opposing ring. This "push-pull" electronic structure grants the molecule significant solvatochromic and redox properties.
Reaction Mechanism: The Fischer-Hepp Rearrangement[2][3][4][5][6]
The synthesis relies on the regioselective migration of a nitroso group from the bridge nitrogen to the para-carbon of the unsubstituted phenyl ring.
Mechanistic Pathway[2][3][7][8]
-
N-Nitrosation: The secondary amine reacts with nitrous acid (
) to form the N-nitroso intermediate. -
Protonation: In the presence of strong acid (HCl), the N-nitroso oxygen is protonated.
-
Migration: The nitroso group cleaves (likely heterolytically to form
or via an intramolecular cage mechanism) and attacks the electron-rich aromatic ring. -
Regioselectivity: The ring bearing the dimethylamino group is already para-substituted. Therefore, the electrophilic substitution is directed to the para-position of the unsubstituted phenyl ring.
Visualization: Mechanistic Flow
Figure 1: Mechanistic pathway of the Fischer-Hepp rearrangement for the target synthesis.
Experimental Protocol
Phase 1: Materials & Pre-Treatment
-
Substrate: 4-Dimethylaminodiphenylamine (purified by recrystallization from ethanol if oxidized).
-
Nitrosating Agent: Sodium Nitrite (
), crystalline. -
Acid/Solvent: Hydrochloric acid (conc.), Ethanol (absolute), Diethyl ether (for extraction).
-
Quenching: Sodium Hydroxide (
), 20% aqueous solution.
Phase 2: Step-by-Step Synthesis
Step A: N-Nitrosation (Kinetic Control)
-
Dissolution: Dissolve 0.1 mol of 4-dimethylaminodiphenylamine in 150 mL of ethanol/HCl mixture (1:1 ratio).
-
Cooling: Cool the solution to 0–5°C in an ice-salt bath. Critical: Higher temperatures promote tar formation.
-
Addition: Add a solution of sodium nitrite (0.11 mol in minimal water) dropwise over 30 minutes. Maintain internal temperature below 5°C.
-
Monitoring: Stir for 1 hour. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting amine spot should disappear, replaced by a non-polar N-nitroso spot.
Step B: The Rearrangement (Thermodynamic Control)
-
Acidification: Add an additional 50 mL of concentrated HCl to the reaction vessel.
-
Incubation: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Completion Check: The N-nitroso spot on TLC will disappear, replaced by a more polar, colored spot (C-nitroso product).
Step C: Isolation & Purification
-
Quenching: Pour the reaction mixture into 500 g of crushed ice.
-
Neutralization: Slowly basify with 20% NaOH (or
) to pH 8–9. The product will precipitate as a free base (usually dark green/blue solid). -
Extraction: If oil forms, extract with diethyl ether (
mL). -
Purification: Recrystallize from benzene or ethanol/water.
-
Target Appearance: Dark green/blue crystals or metallic-luster powder.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Data & Characterization
| Parameter | Specification / Observation |
| Yield | Typical: 65–75% (after recrystallization) |
| Melting Point | 144–147°C (Literature range varies by purity) |
| Appearance | Dark green to steel-blue crystalline solid |
| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |
| UV-Vis | Distinct absorption band ~600-700 nm (n-π* transition of nitroso) |
| IR Spectrum | C-N stretch (~1500 cm⁻¹), N=O stretch (~1380 cm⁻¹) |
Safety & Hazards (E-E-A-T Critical)
Warning: This synthesis involves the formation and handling of nitroso compounds.[4]
-
Carcinogenicity: Many N-nitroso compounds are potent carcinogens. While the target is a C-nitroso compound, the intermediate is an N-nitrosamine.[5] All steps prior to the final rearrangement must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
-
Exotherm Control: The nitrosation reaction is exothermic. Failure to control temperature (<5°C) can lead to runaway decomposition and release of toxic NOx fumes.
-
Waste Disposal: All aqueous waste containing nitrite/nitroso residues must be quenched with sulfamic acid or bisulfite before disposal to destroy residual nitrosating agents.
References
-
Fischer, O., & Hepp, E. (1886).[6][4][7] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[4]
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.
-
PubChem. (n.d.).[1] 4-(Dimethylamino)-4'-nitrosodiphenylamine (CID 18785302). National Center for Biotechnology Information. Retrieved January 28, 2026.
-
Bayer AG. (1980).[8] Process for the preparation of 4-nitroso-diphenylamine. US Patent 4,228,103. (Industrial context for Fischer-Hepp conditions).
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: N-Nitrosodiphenylamine. (Reference for handling nitroso intermediates).
Sources
- 1. 4-(Dimethylamino)-4'-nitrosodiphenylamine | C14H15N3O | CID 18785302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. US4034042A - Process for the production of 4-nitroso-diphenylamine - Google Patents [patents.google.com]
- 4. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. Fischer-Hepp_rearrangement [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
